![molecular formula C26H32N6O6 B14228511 2,7-Bis[(2-benzamidoacetyl)amino]octanediamide CAS No. 578739-78-3](/img/structure/B14228511.png)
2,7-Bis[(2-benzamidoacetyl)amino]octanediamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2,7-Bis[(2-benzamidoacetyl)amino]octanediamide is a complex organic compound with the molecular formula C26H32N6O6 It is characterized by the presence of benzamidoacetyl groups attached to an octanediamide backbone
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 2,7-Bis[(2-benzamidoacetyl)amino]octanediamide typically involves multi-step organic reactions. One common method includes the reaction of octanediamine with benzamidoacetyl chloride in the presence of a base such as triethylamine. The reaction is carried out under anhydrous conditions to prevent hydrolysis of the acyl chloride. The resulting intermediate is then purified and subjected to further reactions to obtain the final product.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of automated reactors and continuous flow systems can enhance the efficiency and yield of the production process. Additionally, industrial methods may incorporate advanced purification techniques such as chromatography and crystallization to ensure the purity of the final product.
Analyse Des Réactions Chimiques
Types of Reactions
2,7-Bis[(2-benzamidoacetyl)amino]octanediamide can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized using strong oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: Nucleophilic substitution reactions can occur at the amide or benzamidoacetyl groups using reagents like alkyl halides or acyl chlorides.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Alkyl halides in the presence of a base such as sodium hydroxide.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction can produce primary amines. Substitution reactions can result in the formation of various substituted derivatives of the original compound.
Applications De Recherche Scientifique
2,7-Bis[(2-benzamidoacetyl)amino]octanediamide has several applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex molecules and as a reagent in organic synthesis.
Biology: The compound can be used in the study of enzyme inhibition and protein-ligand interactions.
Industry: The compound can be used in the development of new materials with specific properties, such as polymers and coatings.
Mécanisme D'action
The mechanism of action of 2,7-Bis[(2-benzamidoacetyl)amino]octanediamide involves its interaction with specific molecular targets. The benzamidoacetyl groups can form hydrogen bonds with amino acid residues in proteins, leading to inhibition of enzyme activity or modulation of protein function. The octanediamide backbone provides structural stability and enhances the compound’s binding affinity to its targets.
Comparaison Avec Des Composés Similaires
Similar Compounds
- 2,7-Bis[(2-aminoacetyl)amino]octanediamide
- 2,7-Bis[(2-benzoylamino)acetyl]octanediamide
- 2,7-Bis[(2-benzamidoacetyl)amino]hexanediamide
Uniqueness
2,7-Bis[(2-benzamidoacetyl)amino]octanediamide is unique due to its specific structural features, such as the presence of benzamidoacetyl groups and an octanediamide backbone. These features confer distinct chemical and biological properties, making it a valuable compound for various applications. Its ability to form stable complexes with proteins and other biomolecules sets it apart from similar compounds, enhancing its potential in drug development and other research areas.
Propriétés
Numéro CAS |
578739-78-3 |
|---|---|
Formule moléculaire |
C26H32N6O6 |
Poids moléculaire |
524.6 g/mol |
Nom IUPAC |
2,7-bis[(2-benzamidoacetyl)amino]octanediamide |
InChI |
InChI=1S/C26H32N6O6/c27-23(35)19(31-21(33)15-29-25(37)17-9-3-1-4-10-17)13-7-8-14-20(24(28)36)32-22(34)16-30-26(38)18-11-5-2-6-12-18/h1-6,9-12,19-20H,7-8,13-16H2,(H2,27,35)(H2,28,36)(H,29,37)(H,30,38)(H,31,33)(H,32,34) |
Clé InChI |
FWSJUZHJVGKRSF-UHFFFAOYSA-N |
SMILES canonique |
C1=CC=C(C=C1)C(=O)NCC(=O)NC(CCCCC(C(=O)N)NC(=O)CNC(=O)C2=CC=CC=C2)C(=O)N |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


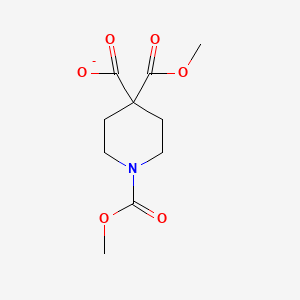
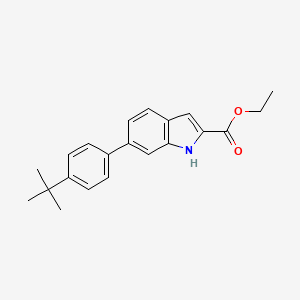
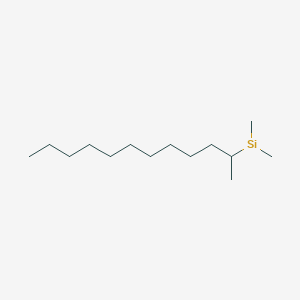
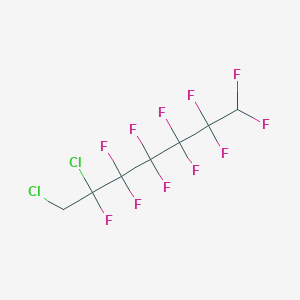
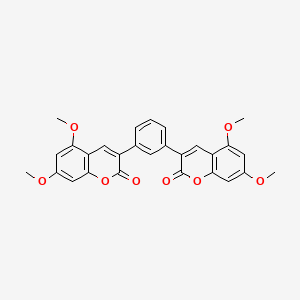
![(2R)-2-{[(1S)-1-Cyclohexylbut-3-en-1-yl]amino}-4-phenylbut-3-en-1-ol](/img/structure/B14228464.png)

![9,9'-(1,4-Phenylene)bis[10-(9,9-dimethyl-9H-fluoren-2-yl)anthracene]](/img/structure/B14228480.png)

![Benzamide, N-[2-(3,4-dimethylphenyl)-5-phenyl-2H-1,2,3-triazol-4-yl]-](/img/structure/B14228488.png)
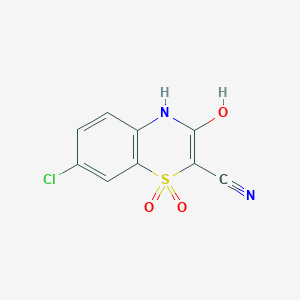
![11-[(3,3,4,4,5,5,6,6,6-Nonafluorohexyl)sulfanyl]undecanoic acid](/img/structure/B14228495.png)
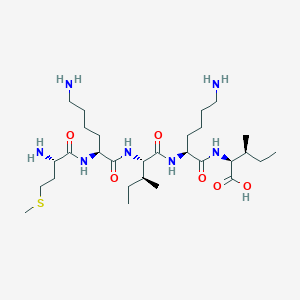
![N~1~-(Heptan-2-yl)-N~2~-[2-(morpholin-4-yl)ethyl]ethane-1,2-diamine](/img/structure/B14228506.png)
